6-chloro-2-methanesulfonyl-9-methyl-9H-purine

Description

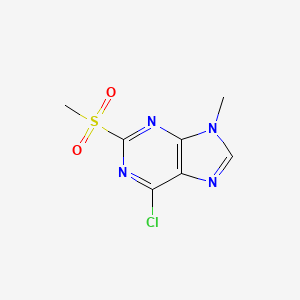

6-Chloro-2-methanesulfonyl-9-methyl-9H-purine is a substituted purine derivative characterized by a methanesulfonyl group at position 2, a chlorine atom at position 6, and a methyl group at position 7. The methanesulfonyl substituent is a strong electron-withdrawing group, influencing the compound’s electronic properties and reactivity.

Properties

Molecular Formula |

C7H7ClN4O2S |

|---|---|

Molecular Weight |

246.68 g/mol |

IUPAC Name |

6-chloro-9-methyl-2-methylsulfonylpurine |

InChI |

InChI=1S/C7H7ClN4O2S/c1-12-3-9-4-5(8)10-7(11-6(4)12)15(2,13)14/h3H,1-2H3 |

InChI Key |

IJYBIRIKKCBUGD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C1N=C(N=C2Cl)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-methanesulfonyl-9-methyl-9H-purine typically involves the chlorination of a purine derivative followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 6-chloropurine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-methanesulfonyl-9-methyl-9H-purine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 6-amino-2-methanesulfonyl-9-methyl-9H-purine derivative.

Scientific Research Applications

6-chloro-2-methanesulfonyl-9-methyl-9H-purine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound can be used to study the interactions of purine derivatives with biological macromolecules such as enzymes and nucleic acids.

Mechanism of Action

The mechanism of action of 6-chloro-2-methanesulfonyl-9-methyl-9H-purine involves its interaction with specific molecular targets. The compound can inhibit the replication of certain viruses by interfering with the synthesis of viral nucleic acids. This is achieved through the incorporation of the compound into the viral genome, leading to chain termination or mutations . The methanesulfonyl group plays a crucial role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Substituent Analysis at Position 2

The methanesulfonyl group at position 2 distinguishes the target compound from analogs with alternative substituents:

- 6-Chloro-9-(2-nitrophenylsulfonyl)-9H-purine (): Features a bulkier 2-nitrophenylsulfonyl group. Crystallographic studies reveal two distinct molecular conformations in the asymmetric unit, with dihedral angles of 66.46° and 85.77° between the purine and benzene rings. This steric bulk may hinder interactions in enzyme binding pockets compared to the smaller methanesulfonyl group .

- 6-Chloro-2-(methylsulfanyl)-9H-purine (): Replaces the sulfonyl with a sulfanyl group, reducing electron-withdrawing effects. This substitution could enhance nucleophilic aromatic substitution reactivity.

Substituent Analysis at Position 9

The methyl group at position 9 contrasts with larger or protective groups in analogs:

- 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (): Uses a tetrahydropyranyl (THP) group for protection during synthesis.

- 6-Chloro-9-ethyl-8-(2-methylpyrimidin-5-yl)-9H-purine (): An ethyl group at position 9 with an additional pyrimidinyl substitution at position 6. Such modifications are common in kinase inhibitors, where extended substituents enhance target binding .

Molecular Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.